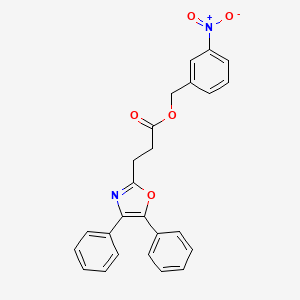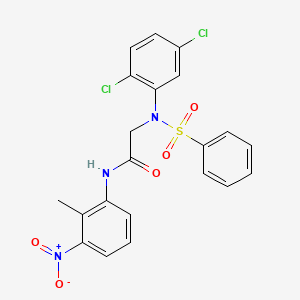
1-(2,5-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(2,5-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFMPP and belongs to the class of piperazine derivatives.
Wirkmechanismus
The mechanism of action of 1-(2,5-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is primarily mediated through its interaction with the serotonin system in the brain. TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFMPP are complex and depend on several factors such as the dose, route of administration, and individual variations. Studies have shown that TFMPP can induce changes in the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. TFMPP has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2,5-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its ability to selectively target the serotonin system in the brain. This makes TFMPP a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, one of the limitations of using TFMPP is its potential for inducing side effects such as anxiety, agitation, and hallucinations.
Zukünftige Richtungen
There are several future directions that can be explored in the context of 1-(2,5-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine research. Some of these directions include:
1. Investigating the potential therapeutic applications of TFMPP in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
2. Exploring the role of TFMPP in modulating the activity of the HPA axis and its potential implications for stress-related disorders.
3. Studying the effects of TFMPP on neuroplasticity and its potential for enhancing cognitive function.
4. Investigating the potential interactions between TFMPP and other neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(2,5-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound that has significant potential for applications in various fields. Its ability to selectively target the serotonin system in the brain makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. However, further research is needed to fully understand the biochemical and physiological effects of TFMPP and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(2,5-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential applications in various fields. One of the most promising applications of TFMPP is in the field of neuroscience. Studies have shown that TFMPP acts as a serotonin receptor agonist and can modulate the activity of the serotonin system in the brain.
Eigenschaften
IUPAC Name |
[4-(2,5-dichlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O4/c1-26-17-10-13(11-18(27-2)19(17)28-3)20(25)24-8-6-23(7-9-24)16-12-14(21)4-5-15(16)22/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTWUUDBGOJLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3507727.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B3507733.png)

![2-(4-fluorophenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3507752.png)
amino]benzamide](/img/structure/B3507756.png)
![N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B3507763.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3507768.png)

amino]benzamide](/img/structure/B3507780.png)

![1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B3507803.png)
![3-{[4-(2,5-dichlorophenyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3507811.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B3507813.png)
![N-phenyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3507824.png)